![molecular formula C21H12BrNO5 B5112534 5-(4-bromophenyl)-3-{[5-(4-nitrophenyl)-2-furyl]methylene}-2(3H)-furanone](/img/structure/B5112534.png)
5-(4-bromophenyl)-3-{[5-(4-nitrophenyl)-2-furyl]methylene}-2(3H)-furanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-bromophenyl)-3-{[5-(4-nitrophenyl)-2-furyl]methylene}-2(3H)-furanone, commonly known as BNPF, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BNPF belongs to the class of chalcones, which are known for their diverse biological activities. In
Mechanism of Action
The mechanism of action of BNPF is not fully understood. However, it has been suggested that BNPF exerts its anti-cancer effects by inducing apoptosis (programmed cell death) in cancer cells. BNPF has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects
BNPF has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in animal models of inflammation. BNPF has also been found to reduce blood glucose levels in diabetic animal models. In addition, BNPF has been shown to inhibit the growth of various cancer cells and induce apoptosis.
Advantages and Limitations for Lab Experiments
One of the advantages of using BNPF in lab experiments is its diverse biological activities. BNPF has been found to possess anti-inflammatory, anti-cancer, anti-microbial, anti-diabetic, and anti-oxidant properties, making it a versatile compound for various research applications. However, one of the limitations of using BNPF is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the research of BNPF. One potential area of research is the development of BNPF as a potential anti-cancer drug. Further studies are needed to determine the efficacy and safety of BNPF in human clinical trials. Another area of research is the development of BNPF as a potential anti-inflammatory drug. Studies are needed to determine the mechanism of action of BNPF in inflammation and its potential therapeutic applications. Additionally, further studies are needed to explore the potential of BNPF in other disease areas, such as diabetes and microbial infections.
Synthesis Methods
The synthesis of BNPF involves the reaction of 4-bromobenzaldehyde with 4-nitroacetophenone in the presence of a catalyst to form 4-bromo chalcone. The 4-bromo chalcone is then reacted with furfural in the presence of a base to produce BNPF. The yield of BNPF is around 60%, and the purity can be increased through recrystallization.
Scientific Research Applications
BNPF has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-cancer, anti-microbial, anti-diabetic, and anti-oxidant properties. BNPF has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer. It has also been shown to reduce inflammation in various animal models of inflammation.
properties
IUPAC Name |
(3Z)-5-(4-bromophenyl)-3-[[5-(4-nitrophenyl)furan-2-yl]methylidene]furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12BrNO5/c22-16-5-1-14(2-6-16)20-12-15(21(24)28-20)11-18-9-10-19(27-18)13-3-7-17(8-4-13)23(25)26/h1-12H/b15-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGMZPTQCKWRIRI-PTNGSMBKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=C3C=C(OC3=O)C4=CC=C(C=C4)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(O2)/C=C\3/C=C(OC3=O)C4=CC=C(C=C4)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12BrNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-5-(4-bromophenyl)-3-[[5-(4-nitrophenyl)furan-2-yl]methylidene]furan-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-ylcarbonyl)piperidine](/img/structure/B5112452.png)
![N-(3,4-difluorophenyl)-1-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]-3-piperidinamine](/img/structure/B5112487.png)
![N~1~-allyl-N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]glycinamide](/img/structure/B5112488.png)
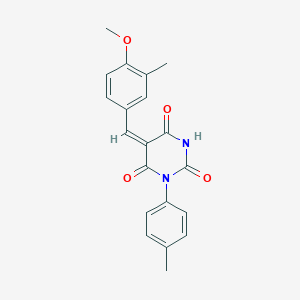
![1-benzoyl-4-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B5112493.png)
![ethyl 4-[(dimethylamino)methyl]-5-hydroxy-1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carboxylate hydrochloride](/img/structure/B5112494.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(3-methylbutoxy)benzamide](/img/structure/B5112505.png)

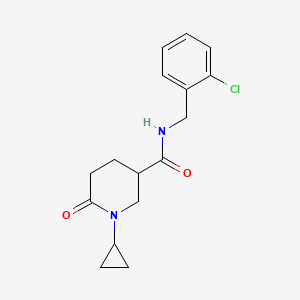
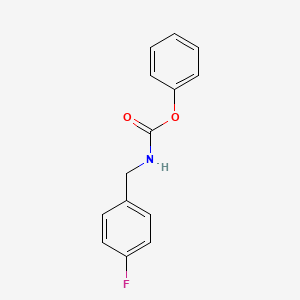
![1-[3-(4-iodophenoxy)propyl]pyrrolidine](/img/structure/B5112524.png)
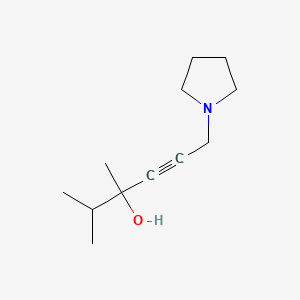
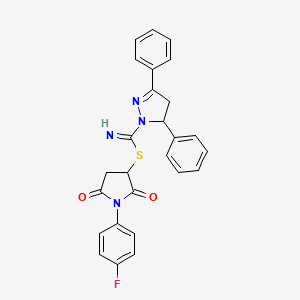
![4-bromo-N-{2-[(3-chlorobenzyl)thio]ethyl}benzenesulfonamide](/img/structure/B5112538.png)